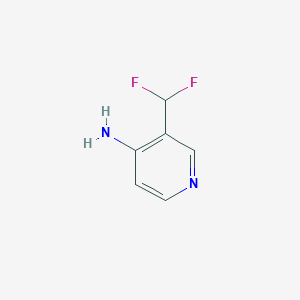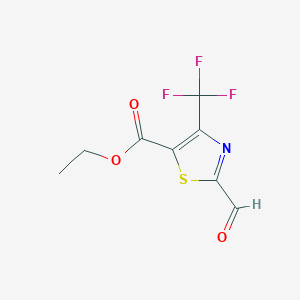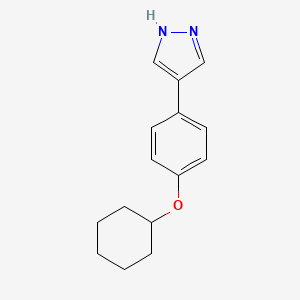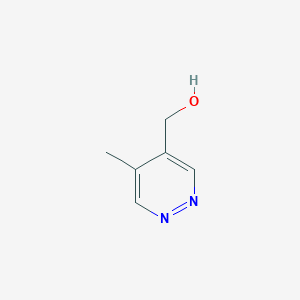
(5-Methylpyridazin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylpyridazin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridazin-4-yl)methanol typically involves the functionalization of the pyridazine ring. One common method is the reduction of (5-Methylpyridazin-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylpyridazin-4-yl)methanol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: (5-Methylpyridazin-4-yl)methanone
Reduction: (5-Methylpyridazin-4-yl)methane
Substitution: (5-Methylpyridazin-4-yl)chloromethane
Applications De Recherche Scientifique
(5-Methylpyridazin-4-yl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Methylpyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can modulate the activity of these targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: The parent compound, which lacks the methyl and hydroxyl groups.
Pyridazinone: A derivative with a keto group instead of the hydroxyl group.
(5-Methylpyridazin-3-yl)methanol: A positional isomer with the hydroxyl group at a different position on the ring.
Uniqueness
(5-Methylpyridazin-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
(5-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-8-3-6(5)4-9/h2-3,9H,4H2,1H3 |
Clé InChI |
XWXAVLAHXJPLBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=NC=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




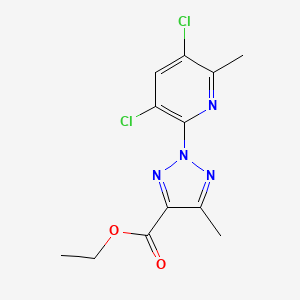

![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)



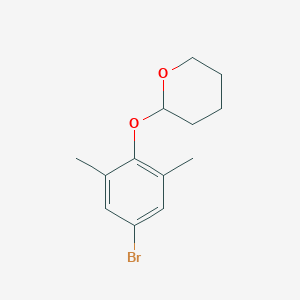
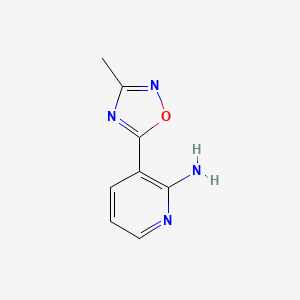
![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)
